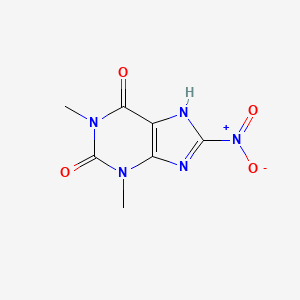

1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione

Description

Historical Context and Discovery

The development of 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione emerged from the broader historical context of xanthine derivative research that began in the early 19th century. Xanthines were first discovered in 1817 by German chemist Emil Fischer, with the name 'xanthine' being coined in 1899. The foundation for understanding theophylline, the parent compound from which 8-nitrotheophylline is derived, was established when theophylline was first extracted from tea leaves and chemically identified around 1888 by German biologist Albrecht Kossel. Seven years later, a chemical synthesis starting with 1,3-dimethyluric acid was described by Emil Fischer and Lorenz Ach, followed by the introduction of the Traube purine synthesis in 1900 by Wilhelm Traube.

The specific nitration chemistry leading to 8-nitrotheophylline development built upon fundamental nitration reactions established for purine systems. Research documented in the Journal of Heterocyclic Chemistry in 1993 demonstrated that nitration reactions show selectivity patterns when applied to xanthine and its N-methyl derivatives. These early investigations established the groundwork for understanding how electrophilic substitution reactions, particularly nitration, could be applied to modify purine scaffolds while maintaining structural integrity.

The systematic study of 8-nitrotheophylline synthesis and properties gained momentum through detailed investigations published in the 1990s, particularly work by Mosselhi and Pfleiderer in 1993, which explored the synthesis and properties of 8-nitroxanthine and its N-methyl derivatives. This research provided crucial insights into the chemical behavior of nitro-substituted purines and established synthetic methodologies that remain relevant for contemporary chemical research.

Nomenclature and Chemical Identifiers

This compound possesses multiple systematic and common names that reflect its structural characteristics and chemical classification. The compound is most commonly referred to as 8-nitrotheophylline, which clearly indicates its relationship to theophylline with nitro substitution at the 8-position. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full name describing the complete structural framework including the purine ring system, methyl substitutions, and nitro functionality.

The molecular formula C₇H₇N₅O₄ reflects the addition of a nitro group to the theophylline framework, resulting in a molecular weight of 225.16 daltons. The Chemical Abstracts Service registry number 2099-73-2 serves as the primary identifier for this compound in chemical databases and literature. Additional identifiers include the European Community number 667-923-4 and various database-specific codes such as ChEMBL identifier CHEMBL10987.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 2099-73-2 |

| Molecular Formula | C₇H₇N₅O₄ |

| Molecular Weight | 225.16 g/mol |

| European Community Number | 667-923-4 |

| ChEMBL Identifier | CHEMBL10987 |

| PubChem Compound Identifier | 225206 |

The International Chemical Identifier key ZWBASWPKNUWUSZ-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, facilitating accurate identification across different chemical databases and computational systems. The Simplified Molecular Input Line Entry System representation captures the complete structural information in a standardized format that enables computational analysis and database searching.

Classification Within Purine Derivatives

This compound belongs to the broader classification of purine derivatives, specifically within the xanthine subfamily. Xanthines represent a fundamental class of purine-based natural heterocyclic alkaloids that serve as critical intermediates in nucleotide metabolism. The structural framework consists of two fused rings: a six-membered pyrimidine ring and a five-membered imidazole ring, which together form the characteristic purine scaffold that serves as the foundation for numerous biologically active compounds.

Within the purine classification system, this compound represents a modified methylxanthine where the basic xanthine structure has been functionalized with two methyl groups at the 1- and 3-positions and a nitro group at the 8-position. The methylxanthine subclass includes several naturally occurring and synthetically modified compounds that share the common structural feature of methyl substitution on the xanthine core. The presence of the nitro group at the 8-position creates a distinct chemical subclass characterized by altered electronic properties and reactivity patterns compared to unsubstituted xanthines.

The compound can also be classified as an electrophilic substitution product of theophylline, where the nitro group serves as an electron-withdrawing substituent that significantly modifies the electronic distribution throughout the purine ring system. This classification is particularly relevant for understanding the compound's chemical reactivity and potential synthetic applications. The nitro functionality introduces additional complexity to the molecular structure, creating opportunities for further chemical transformations and derivatization reactions.

From a stereochemical perspective, the compound exhibits tautomeric behavior characteristic of xanthine derivatives, with potential for annular tautomerism involving migration of protons between nitrogen atoms in the imidazole ring, and lactim-lactam tautomerism involving proton migration between nitrogen atoms and carbonyl oxygen at specific positions. These tautomeric equilibria contribute to the compound's overall chemical behavior and influence its interactions with other molecular systems.

Relationship to Theophylline and Xanthine Series

The relationship between this compound and theophylline represents a direct structural modification where the parent theophylline molecule undergoes nitration at the 8-position. Theophylline, also known as 1,3-dimethylxanthine, serves as the foundational structure with molecular formula C₇H₈N₄O₂ and molecular weight 180.16 daltons. The nitration process introduces a nitro group (-NO₂) at the 8-position while maintaining the characteristic methyl substitutions at the 1- and 3-positions that distinguish theophylline from other xanthine derivatives.

Theophylline itself represents the second most widely researched natural xanthine derivative after caffeine, with natural occurrence in black tea and green tea. The compound was first extracted from tea leaves in 1888 and has been extensively studied for its chemical properties and synthetic potential. The structural relationship between theophylline and 8-nitrotheophylline demonstrates how systematic chemical modification can create new compounds with altered properties while maintaining the core purine framework.

Within the broader xanthine series, 8-nitrotheophylline occupies a unique position as a synthetically modified derivative that incorporates both methylation and nitration modifications. The xanthine series encompasses a range of naturally occurring and synthetic compounds, including caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and various other methylated derivatives. Each member of this series exhibits distinct chemical and biological properties based on the specific pattern and extent of substitution on the xanthine core.

The synthetic relationship between theophylline and its nitro derivative follows established patterns of electrophilic aromatic substitution chemistry applied to purine systems. Research has demonstrated that nitration reactions show selectivity for the 8-position in xanthine derivatives, making this transformation a predictable and useful synthetic method. The nitration process typically employs nitric acid in the presence of dehydrating agents such as acetic anhydride, with careful temperature control to prevent over-nitration or oxidative degradation of the aromatic system.

The electronic effects of nitro substitution significantly alter the chemical behavior of the resulting compound compared to theophylline. The nitro group serves as a strong electron-withdrawing substituent that influences the electron density distribution throughout the purine ring system, affecting both chemical reactivity and physical properties. This modification creates opportunities for further synthetic elaboration and potentially different interaction patterns with biological systems.

Significance in Chemical Research

This compound holds significant importance in chemical research as both a synthetic intermediate and a model compound for studying purine chemistry. The compound serves as a versatile starting material for the synthesis of more complex purine derivatives through various chemical transformations that take advantage of the reactive nitro functionality. Research has demonstrated that the N-alkylation of 8-nitrotheophylline can be accomplished using alkylating agents such as 1-chloro-3-iodopropane in the presence of base catalysts, enabling the preparation of extended purine derivatives with potential biological activity.

The compound plays a crucial role in advancing understanding of structure-activity relationships within the xanthine family. Comparative studies of different substituents at various positions on the xanthine scaffold have revealed that 8-position substitution significantly impacts the pharmaceutical properties of these compounds. Research indicates that 8-substituted xanthine derivatives often exhibit enhanced potency compared to compounds with substitutions at other positions, making 8-nitrotheophylline an important reference compound for medicinal chemistry investigations.

Synthetic methodologies developed for 8-nitrotheophylline preparation have contributed to broader advances in purine chemistry. The selective nitration protocols established for this compound have been adapted for the synthesis of other nitro-substituted purines, expanding the chemical toolbox available for purine modification. These synthetic approaches have proven valuable for preparing libraries of purine derivatives for screening in various research applications.

The compound also serves as a model system for studying the electronic effects of nitro substitution on purine scaffolds. Spectroscopic investigations of 8-nitrotheophylline have provided insights into how electron-withdrawing substituents influence the electronic structure and chemical reactivity of purine systems. These studies contribute to fundamental understanding of purine chemistry and inform the design of new purine-based compounds with specific electronic properties.

Furthermore, 8-nitrotheophylline has found applications in the development of purine-azo dyes through diazo coupling reactions. Research has shown that the compound undergoes selective diazo coupling at the 8-position to form colored derivatives that are useful for various analytical and synthetic applications. These coupling reactions demonstrate the synthetic versatility of the nitro-substituted purine system and its potential for creating functional materials.

The compound's significance extends to its role in advancing synthetic methodologies for purine modification. Microwave-assisted synthetic protocols have been developed that enable efficient preparation of 8-nitrotheophylline derivatives under controlled conditions, representing improvements in both reaction efficiency and environmental sustainability. These methodological advances contribute to the broader field of green chemistry and sustainable synthetic practices.

Properties

IUPAC Name |

1,3-dimethyl-8-nitro-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O4/c1-10-4-3(5(13)11(2)7(10)14)8-6(9-4)12(15)16/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBASWPKNUWUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279860 | |

| Record name | 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2099-73-2 | |

| Record name | 2099-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2099-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-NITROTHEOPHYLLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as 8-nitrotheophylline , is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to theobromine and theophylline, both of which are known for their pharmacological effects, including anti-inflammatory and bronchodilator properties. The nitro group in 8-nitrotheophylline is thought to enhance its biological activity, making it a subject of interest in various therapeutic contexts.

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 225.16 g/mol

- CAS Number : 2099-73-2

Structure

The compound features a purine ring structure with two methyl groups at positions 1 and 3, and a nitro group at position 8. This unique configuration is believed to contribute to its biological activity.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that 8-nitrotheophylline exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may help in mitigating oxidative stress-related damage in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

- Antimicrobial Activity : Preliminary studies have indicated that 8-nitrotheophylline possesses antimicrobial properties against various bacterial strains. Its effectiveness varies with different pathogens, highlighting the need for further exploration of its spectrum of activity .

The biological effects of 8-nitrotheophylline are primarily attributed to its ability to modulate signaling pathways involved in inflammation and oxidative stress response. It is suggested that the nitro group may facilitate interactions with specific receptors or enzymes, enhancing its therapeutic potential.

Case Studies

- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal examined the effects of 8-nitrotheophylline on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in cytokine levels (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

- Antioxidant Capacity Assessment : Another investigation assessed the antioxidant capacity of 8-nitrotheophylline using DPPH radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals, supporting its role as an antioxidant .

- Antimicrobial Testing : In vitro tests conducted against Staphylococcus aureus and Escherichia coli revealed that 8-nitrotheophylline had minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL, demonstrating significant antimicrobial activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Antioxidant | Scavenging of DPPH radicals | |

| Antimicrobial | MIC against S. aureus and E. coli |

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 225.16 g/mol |

| CAS Number | 2099-73-2 |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiinflammatory and Antioxidant Activity

Research indicates that 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases such as arthritis and asthma .

2. Potential as a Therapeutic Agent for Respiratory Diseases

Due to its structural similarity to theophylline, this compound has been investigated for its bronchodilator effects. Studies have shown that it can relax bronchial smooth muscles and improve airflow in animal models of asthma .

3. Role in Cancer Research

Recent investigations have explored the compound's potential as an anticancer agent. It has been found to induce apoptosis in certain cancer cell lines by activating specific signaling pathways related to cell death . This suggests a possible role in cancer therapy, particularly for tumors resistant to conventional treatments.

Pharmacological Insights

4. Modulation of Nitric Oxide Synthase

this compound has been shown to modulate nitric oxide synthase activity. This modulation can influence vascular tone and blood pressure regulation, making it a candidate for cardiovascular research .

5. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Effects : In a controlled study involving human monocytes, treatment with this compound resulted in a marked decrease in TNF-alpha production compared to untreated controls .

- Bronchodilation in Asthma Models : A series of experiments on guinea pigs demonstrated that administration of the compound led to a significant reduction in airway resistance during induced bronchospasm .

- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that treatment with varying concentrations of this compound led to increased rates of apoptosis measured by annexin V staining and caspase activation assays .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 8-nitro group in the target compound reduces electron density at the purine core compared to 8-mercapto (-SH) or 8-amino (-NH₂) derivatives. This may decrease nucleophilic reactivity but enhance stability under oxidative conditions.

- For example, smaller analogs like theophylline (8-H) exhibit better binding to phosphodiesterase (PDE) compared to bulkier derivatives .

Physicochemical Properties

While experimental data for the target compound are sparse, trends can be inferred from analogs:

- Solubility : Nitro groups generally reduce aqueous solubility due to increased hydrophobicity. For instance, 8-nitro derivatives (e.g., 7-benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione, MW 315.28) exhibit lower solubility than theophylline .

- Thermal Stability : Nitro-substituted purines may show higher melting points. For example, 8,8’-disulfanediylbis(1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione) () melts at 241–243°C, while theophylline melts at 270–274°C .

Enzyme Inhibition

- Sirtuins : 8-Mercapto derivatives (e.g., compound 11c) inhibit SIRT1/2/3/5 with IC₅₀ values in the low micromolar range by occupying the acetyl-lysine binding pocket . The nitro group’s electron-withdrawing nature may weaken hydrogen bonding in this context, reducing potency.

- Adenosine Receptors: 8-Benzylamino derivatives (e.g., compound 27) show affinity for A₂A and A₃ receptors (Ki < 1 µM) . The nitro group’s steric bulk may interfere with receptor binding compared to smaller substituents.

Cardiovascular Effects

- 8-Alkylamino derivatives (e.g., compound 15) exhibit prophylactic antiarrhythmic activity (LD₅₀/ED₅₀ = 55) and hypotensive effects .

Q & A

Q. What is the synthetic pathway for 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione, and how is it characterized?

Methodological Answer: The compound is synthesized via nitration of a 1,3-dimethylxanthine precursor. A typical protocol involves:

Nitration : Reacting 1,3-dimethylxanthine with nitric acid under controlled conditions to introduce the nitro group at the 8-position.

Purification : Column chromatography or recrystallization to isolate the product.

Characterization :

- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-NO₂ vibrations) confirm functional groups .

- Mass Spectrometry : Key fragments at m/z = 169 (base purine ring) and m/z = 88 (nitro-containing side chain) validate the structure .

Q. What are the IUPAC nomenclature and registry identifiers for this compound?

Methodological Answer:

Q. How is the compound distinguished from structurally related xanthine derivatives?

Methodological Answer:

- Chromatographic Techniques : Use HPLC with a C18 column and UV detection (λ = 270 nm) to differentiate retention times from analogs like theobromine (CAS 83-67-0) .

- Crystallography : Compare unit cell parameters (e.g., a, b, c axes) with reference data from the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Drug-Likeness : Calculate parameters like LogP (lipophilicity) and polar surface area (PSA) using ChemAxon’s Chemicalize platform to assess bioavailability .

- Target Prediction : Molecular docking (e.g., AutoDock Vina) against TRPC4/5 channels, as nitro-substituted xanthines are known TRP inhibitors .

- ADMET Profiling : Simulate metabolic stability (CYP450 interactions) and toxicity (AMES test) via SwissADME or ADMETlab .

Q. What challenges arise in resolving structural contradictions via X-ray crystallography?

Methodological Answer:

Q. How does the nitro group influence physicochemical properties compared to halogenated analogs?

Methodological Answer:

- Solubility : Nitro groups reduce aqueous solubility compared to 8-chloro derivatives (e.g., logS = -3.2 vs. -2.5 for 8-Cl analogs) due to increased hydrophobicity .

- Stability : Nitro derivatives exhibit photodegradation under UV light (λ = 254 nm), requiring dark storage .

- Bioactivity : Nitro substitution enhances electrophilicity, potentially increasing covalent binding to cysteine residues in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.